
(+)-O-Desmethyl Tramadol Hydrochloride
説明
Tramadol hydrochloride is a centrally acting synthetic opioid analgesic . Its chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol . It’s used for the management of moderate to moderately severe pain in adults .
Synthesis Analysis
Tramadol and its analogs, including O-desmethyl tramadol, can be synthesized starting with aminoketones prepared through a Mannich reaction of cyclohexanone, paraformaldehyde . All compounds were prepared as their hydrochlorides and as racemic mixtures .Molecular Structure Analysis
The molecular formula of Tramadol Hydrochloride is C16H26ClNO2 . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
Tramadol Hydrochloride is a hydrochloride resulting from the reaction of tramadol with 1 molar equivalent of hydrogen chloride . It has been shown to affect GPCRs, monoamine transporters, and ion channels .Physical And Chemical Properties Analysis
Tramadol Hydrochloride has a molecular weight of 299.83 g/mol . It is rapidly absorbed into the bloodstream after oral administration, but its bioavailability is 70% due to hepatic metabolism .科学的研究の応用
Affinity for Opioid Receptors : (+)-O-Desmethyl Tramadol Hydrochloride, as a metabolite of tramadol, shows affinity for cloned human opioid receptors. This contributes to its analgesic properties, which are not fully reversed by naloxone, a medication used to counteract opioid overdoses (Lai et al., 1996).
Spectroscopic Investigations : Detailed quantum chemical and spectroscopic investigations of O-Desmethyltramadol Hydrochloride have been conducted, providing insights into its molecular structure and electronic properties (Arjunan et al., 2014).
Pharmacokinetics in Veterinary Medicine : The pharmacokinetics and efficacy of tramadol and its metabolite O-Desmethyltramadol have been studied in dogs undergoing surgical procedures. These studies are important for understanding the drug's use in veterinary medicine (Vettorato et al., 2010).
Effects on Muscarinic Receptor-Induced Responses : O-Desmethyltramadol has been found to inhibit functions of muscarinic M1 receptors, which are involved in neuronal functions and are targets for analgesic drugs (Nakamura et al., 2005).
Inhibition of 5-Hydroxytryptamine Type 2C Receptors : O-Desmethyltramadol has been shown to inhibit 5-hydroxytryptamine (5-HT) type 2C receptors, providing further insight into the pharmacological properties of tramadol and its metabolites (Horishita et al., 2006).
Pharmacokinetics, Pharmacodynamics, and Drug Delivery Systems : Studies have examined the efficacy, safety, biological and adverse effects of Tramadol Hydrochloride, including new drug delivery systems for reducing side effects (Vazzana et al., 2015).
Pharmacokinetics in Cats : The pharmacokinetic profile of tramadol and its O-Desmethyl metabolite has also been studied in cats, contributing to the understanding of its use in different animal species (Cagnardi et al., 2011).
Inhibition of Substance P-Receptor Functions : O-Desmethyl tramadol has been found to inhibit substance P-receptor functions, which are known to modulate nociceptive transmission within the spinal cord (Minami et al., 2011).
Metabolism in Dogs : The metabolism of tramadol to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) in dogs has been studied, providing insights into species-specific pharmacokinetics (Perez Jimenez et al., 2016).
Neuro-Psychopharmacology and Biological Psychiatry : Studies have also focused on the uptake of neurotransmitters like norepinephrine and serotonin in the presence of tramadol, shedding light on its mechanism of action in the central nervous system (Franceschini et al., 1999).
作用機序
Target of Action
The primary target of (-)-O-Desmethyl Tramadol Hydrochloride, also known as (+)-O-Desmethyl Tramadol Hydrochloride or 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride, is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it.
Mode of Action
The compound acts as an opioid agonist and an inhibitor of norepinephrine and serotonin reuptake . It binds to the μ-opioid receptors, thereby inhibiting the reuptake of norepinephrine and serotonin . This interaction results in an analgesic effect, providing relief from pain .
Biochemical Pathways
The compound affects several biochemical pathways. Its opioid activity is due to both low affinity binding of the parent compound and higher affinity binding of the O-demethylated metabolite M1 to μ-opioid receptors . In animal models, M1 is up to 6 times more potent than tramadol in producing analgesia and 200 times more potent in μ-opioid binding .
Pharmacokinetics
The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has a bioavailability of 68% when taken orally . It is metabolized in the liver via demethylation and glucuronidation via CYP2D6 & CYP3A4 . The elimination half-life is approximately 6.3 ± 1.4 hours , and it is excreted in the urine (95%) .
Result of Action
The molecular and cellular effects of the compound’s action include pain relief due to its interaction with the μ-opioid receptors and inhibition of norepinephrine and serotonin reuptake . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing the pain-relieving effect .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of oxygen has been shown to increase the production of hydrogen peroxide, which can affect the compound’s degradation kinetics . .
Safety and Hazards
Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . Serious potential consequences of overdosage are respiratory depression, lethargy, coma, seizure, cardiac arrest, and death . It’s also considered hazardous by the 2012 OSHA Hazard Communication Standard .
将来の方向性
特性
IUPAC Name |
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-NQQJLSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675818 | |
| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148218-19-3 | |
| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
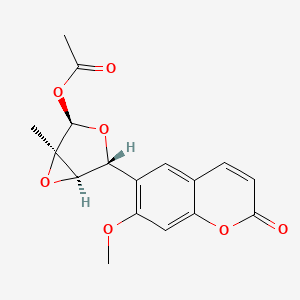
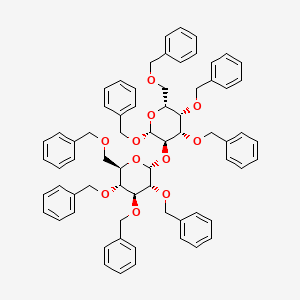
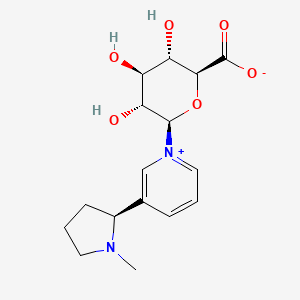
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

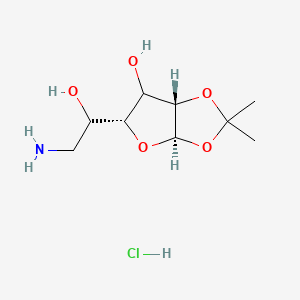

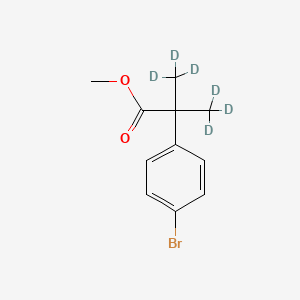

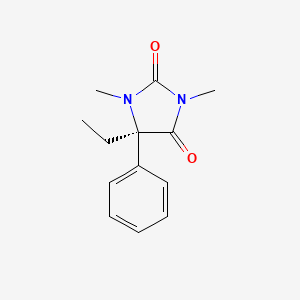
![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)